2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

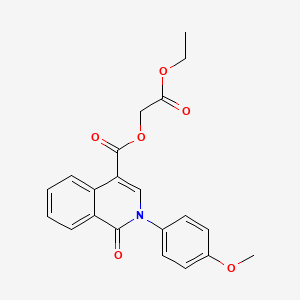

The compound 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (molecular formula: C₂₁H₁₉NO₇, molecular weight: 397.38 g/mol) is a substituted isoquinoline derivative. Its structure features:

- A 1,2-dihydroisoquinoline-1-one core, providing a rigid bicyclic framework.

- A 4-carboxylate ester group (2-ethoxy-2-oxoethyl ester) at position 4, enhancing lipophilicity.

- A 4-methoxyphenyl substituent at position 2, contributing to electronic and steric effects.

This compound is synthesized via esterification of its parent acid, 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C₁₇H₁₃NO₄, MW 295.30 g/mol) .

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-3-27-19(23)13-28-21(25)18-12-22(14-8-10-15(26-2)11-9-14)20(24)17-7-5-4-6-16(17)18/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIHAJSRGTYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a member of the isoquinoline derivatives, which are known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₂₁H₂₄N₂O₅

- Molecular Weight : 372.43 g/mol

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives, including the compound .

- Mechanism of Action :

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value around 10 μM in esophageal squamous cell carcinoma (ESCC) models .

- A comparative study revealed that certain analogs of isoquinoline derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong efficacy .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| ESCC | ~10 | Apoptosis induction |

| MCF-7 | 1.2 | Cell cycle arrest at G2/M phase |

| Panc-1 | 1.4 | Pro-apoptotic activity |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the isoquinoline core and substituents can lead to variations in potency and selectivity.

Key Findings from SAR Studies:

- Substituents on the phenyl ring significantly affect the anti-cancer activity.

- The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

Several case studies have documented the biological evaluation of similar compounds derived from the isoquinoline scaffold:

- Study on Antimicrobial Activity :

- Anti-HIV Activity :

Scientific Research Applications

Anti-Cancer Applications

Research indicates that this compound exhibits significant anti-cancer properties. It has been studied for its effects on various cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC).

Mechanisms of Action:

- Autophagy Modulation: The compound influences autophagic pathways critical for cellular homeostasis.

- Apoptosis Induction: Treatment leads to apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as BAX and cleaved caspases.

Case Study: Esophageal Squamous Cell Carcinoma

A systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold identified this compound as a promising candidate for further development in cancer therapeutics. The study reported IC50 values around 10 µM against ESCC cell lines, indicating effective cytotoxicity.

Synthesis Pathways

The synthesis of 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions:

- Formation of Isoquinoline Core: Utilizing established protocols for constructing isoquinoline derivatives.

- Introduction of Functional Groups: Employing electrophilic substitutions to introduce the ethoxy and methoxyphenyl groups.

- Final Coupling: Completing the synthesis through esterification reactions.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following analogs share structural or functional similarities (Table 1):

Functional Group Impact on Properties

Ester vs. Carboxylic Acid

- The target compound’s 2-ethoxy-2-oxoethyl ester group increases lipophilicity compared to its carboxylic acid precursor (logP estimated to be higher by ~2 units). This modification typically enhances membrane permeability in drug design .

- The parent acid (C₁₇H₁₃NO₄) is more polar, favoring aqueous solubility, but may exhibit lower bioavailability due to ionization at physiological pH .

Methoxy vs. Ethoxy Substituents

Antibacterial Activity

- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (C₁₂H₁₁NO₄) demonstrated moderate activity against Staphylococcus aureus and Escherichia coli (MIC values: 32–64 µg/mL) .

Research Findings and Trends

- Antibacterial Potential: Ethyl ester derivatives of dihydroisoquinolines/quinolines show consistent activity against Gram-positive bacteria, with substituent electronegativity and lipophilicity being key determinants .

- Crystallography : SHELX software remains a gold standard for refining small-molecule crystal structures, ensuring accurate bond-length and angle data for analogs .

- Thermal Stability : The 4-methoxyphenyl group may enhance thermal stability compared to unsubstituted analogs, as seen in related benzamide derivatives (e.g., Rip-B’s melting point: 96°C ).

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via multicomponent reactions (MCRs) or palladium-catalyzed cross-coupling strategies. For MCRs, intermediates such as ethyl carboxylates (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) can be functionalized under acidic or basic conditions to introduce the 2-ethoxy-2-oxoethyl group . Reaction conditions like solvent polarity (e.g., DMF vs. ethanol) and temperature (room temp. vs. reflux) significantly impact yield. For instance, refluxing in ethanol with K₂CO₃ as a base improved cyclization efficiency in related dihydroisoquinoline syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy: High-resolution NMR (¹H, ¹³C, DEPT-135) is essential for confirming the substitution pattern, particularly distinguishing methoxy (-OCH₃) and carbonyl (C=O) groups. IR spectroscopy verifies carbonyl stretches (1700–1750 cm⁻¹) and hydrogen-bonded hydroxyl groups (if present) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities. For example, Acta Crystallographica reports have used SCXRD to confirm the dihedral angles between the methoxyphenyl and dihydroisoquinoline moieties, critical for understanding π-π stacking interactions . SCXRD data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural models .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, DFT studies on similar dihydroisoquinolines revealed that electron-donating methoxy groups lower the LUMO energy, enhancing electrophilic reactivity at the carbonyl site . Solvent effects can be modeled using the Polarizable Continuum Model (PCM), while Natural Bond Orbital (NBO) analysis quantifies intramolecular charge transfer .

Q. What strategies resolve contradictions in spectral data versus crystallographic findings for this compound?

Q. What catalytic systems optimize the formation of the dihydroisoquinoline core in this compound?

Methodological Answer: Palladium-catalyzed reductive cyclization using formic acid derivatives (e.g., HCO₂H) as CO surrogates efficiently constructs the dihydroisoquinoline core. For example, Pd(OAc)₂ with PCy₃ as a ligand in DMF at 80°C facilitates nitroarene cyclization, achieving >80% yield . Transition-metal-free approaches using iodine(III) reagents (e.g., PhI(OAc)₂) under microwave irradiation (150°C, 20 min) are also viable for oxidative cyclization .

Q. How does the substitution pattern on the phenyl ring affect the compound’s photophysical properties?

Methodological Answer: Introducing electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring redshifts the UV-Vis absorption due to enhanced π-conjugation. Time-Dependent DFT (TD-DFT) calculations correlate these shifts with reduced HOMO-LUMO gaps (ΔE ≈ 3.2 eV vs. 3.8 eV for unsubstituted analogs) . Fluorescence quantum yields (Φ) can be measured using integrating sphere methods, with methoxy substitution increasing Φ by 15–20% due to suppressed non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.